molecular formula C17H22O4 B14603529 Benzene-1,3-diol;4-tert-butylphenol;formaldehyde CAS No. 59633-97-5

Benzene-1,3-diol;4-tert-butylphenol;formaldehyde

Cat. No.: B14603529
CAS No.: 59633-97-5
M. Wt: 290.4 g/mol
InChI Key: BAGGOTMFISSVIS-UHFFFAOYSA-N
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Description

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol. This compound is part of the phenol-formaldehyde resin family, which are known for their high mechanical strength, thermal stability, and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol typically involves a step-growth polymerization reaction. The process can be either acid- or base-catalyzed. Formaldehyde reacts with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol at the ortho and para positions, forming hydroxymethyl derivatives. These intermediates further react to form methylene and ether bridges, resulting in a three-dimensional network polymer .

Industrial Production Methods

Industrial production of this polymer often employs a controlled reaction environment to ensure consistent product quality. The reaction is typically carried out in a reactor where temperature, pH, and reactant concentrations are carefully monitored. The polymerization can be terminated at various stages to produce resins with different molecular weights and properties .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties. These modifications can make the polymer suitable for a wider range of applications .

Scientific Research Applications

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol involves the formation of a cross-linked network structure. This network provides the polymer with its characteristic mechanical strength and thermal stability. The molecular targets and pathways involved in its action include the interaction of hydroxymethyl groups with other reactive sites, leading to the formation of methylene and ether bridges .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is unique due to the presence of 4-(1,1-dimethylethyl)phenol, which imparts additional hydrophobicity and thermal stability to the polymer. This makes it particularly suitable for applications requiring high-performance materials .

Properties

CAS No.

59633-97-5

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

benzene-1,3-diol;4-tert-butylphenol;formaldehyde

InChI

InChI=1S/C10H14O.C6H6O2.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;7-5-2-1-3-6(8)4-5;1-2/h4-7,11H,1-3H3;1-4,7-8H;1H2

InChI Key

BAGGOTMFISSVIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC(=CC(=C1)O)O

Related CAS

59633-97-5

Origin of Product

United States

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